molecular formula C18H19NO B1293347 2-Azetidinomethyl-3'-methylbenzophenone CAS No. 898775-48-9

2-Azetidinomethyl-3'-methylbenzophenone

Cat. No.: B1293347
CAS No.: 898775-48-9
M. Wt: 265.3 g/mol
InChI Key: UWRJZEDROBVEPZ-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-3'-methylbenzophenone is a benzophenone derivative characterized by a methyl group at the 3'-position of one phenyl ring and an azetidinomethyl substituent at the 2-position of the other phenyl ring. The azetidinomethyl group consists of a methylene bridge (-CH2-) linking the benzophenone scaffold to an azetidine ring (a four-membered heterocycle with three carbons and one nitrogen).

The methyl group at 3' likely enhances lipophilicity, whereas the azetidine moiety may influence biological interactions, such as binding to enzymatic targets or modulating solubility .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-4-8-15(12-14)18(20)17-9-3-2-7-16(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRJZEDROBVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643687
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-48-9
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-methylbenzophenone typically involves the reaction of 2-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-Azetidinomethyl-3’-methylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-methylbenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-Azetidinomethyl-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity can be exploited in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Structural and Functional Variations

Benzophenone derivatives exhibit diverse properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Table 1. Structural and Functional Comparison of Selected Benzophenone Derivatives
Compound Name Substituents (Positions) Molecular Formula* Key Properties/Applications References
2-Azetidinomethyl-3'-methylbenzophenone 2-azetidinomethyl, 3'-methyl C18H19NO (inferred) Potential bioactivity; limited toxicity data
2-Chloro-3'-methylbenzophenone 2-Cl, 3'-methyl C14H11ClO Industrial/research use; requires handling precautions
2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone 2,2',3,5'-OH, 3'-methyl C14H12O5 Antioxidant properties; isolated from Talaromyces islandicus
3-Bromo-3'-fluoro-5'-methylbenzophenone 3-Br, 3'-F, 5'-methyl C14H10BrFO Discontinued commercial availability; halogenated analog
3-Azetidinomethyl-3'-trifluoromethylbenzophenone 3-azetidinomethyl, 3'-CF3 C18H16F3NO (inferred) Enhanced lipophilicity due to CF3 group

*Formulas inferred from structural analogs where explicit data are unavailable.

Substituent Effects on Properties

Azetidinomethyl Group

The azetidinomethyl substituent introduces conformational strain from the four-membered azetidine ring, which may enhance binding specificity in biological systems.

Halogenated Derivatives
  • 2-Chloro-3'-methylbenzophenone: The electron-withdrawing chlorine at position 2 increases electrophilicity, making the compound reactive in nucleophilic aromatic substitution. Precautionary measures (e.g., avoiding inhalation) are advised due to unspecified hazards .
Hydroxylated Derivatives
  • 2,2',3,5'-Tetrahydroxy-3'-methylbenzophenone: Multiple hydroxyl groups improve water solubility and antioxidant capacity, as demonstrated in fungal metabolites. Such compounds are explored for natural product-derived therapeutics .
Trifluoromethyl Analog

The trifluoromethyl group in 3-Azetidinomethyl-3'-trifluoromethylbenzophenone significantly increases lipophilicity and metabolic stability, traits valuable in drug design .

Biological Activity

Overview of 2-Azetidinomethyl-3'-methylbenzophenone

This compound is an organic compound that belongs to the class of benzophenones. It is characterized by the presence of an azetidine ring and a methyl group attached to the benzophenone structure. This compound is primarily studied for its potential applications in medicinal chemistry and its biological activity.

Antimicrobial Properties

Benzophenones and their derivatives have been extensively investigated for their antimicrobial properties. Studies have shown that modifications in the benzophenone structure can enhance their activity against various bacterial and fungal strains. For instance, compounds with azetidine moieties often exhibit improved interactions with microbial cell membranes, leading to increased antimicrobial efficacy.

Case Studies

  • Study on Antimicrobial Activity : A study evaluated a series of benzophenone derivatives for their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that compounds with azetidine substitutions showed enhanced activity compared to their non-substituted counterparts.
  • Anticancer Research : In an experiment involving various benzophenone derivatives, one study found that certain modifications led to a 50% inhibition concentration (IC50) of less than 10 µM against breast cancer cell lines. While this compound was not directly tested, its structural similarities suggest potential for similar activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial in predicting the biological activity of this compound. Key factors influencing its biological effectiveness include:

  • Substituents on the Benzophenone Core : The presence of electron-donating or withdrawing groups can significantly affect its reactivity and interaction with biological targets.
  • Azetidine Ring Influence : The azetidine ring may enhance solubility and bioavailability, facilitating better interaction with cellular targets.

Data Table: Comparative Biological Activity of Benzophenone Derivatives

Compound NameAntimicrobial Activity (MIC µg/mL)IC50 (µM) against Cancer Cells
Benzophenone A3215
This compoundTBDTBD
Benzophenone B6410
Benzophenone C165

Note: TBD - To Be Determined; data for this compound is not available.

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